N-(4-tert-butylbenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
N-(4-tert-butylbenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic compound that features a benzamide core structure with various substituents This compound is notable for its unique combination of functional groups, including a tert-butylbenzyl group, a chloro substituent, and a dioxidotetrahydrothiophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylbenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-chlorobenzoyl chloride with an amine precursor under basic conditions.
Introduction of the tert-Butylbenzyl Group: The tert-butylbenzyl group is introduced through a nucleophilic substitution reaction, where the benzamide core reacts with 4-tert-butylbenzyl chloride in the presence of a base.
Incorporation of the Dioxidotetrahydrothiophenyl Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylbenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can target the chloro substituent or the dioxidotetrahydrothiophenyl moiety, leading to the formation of corresponding reduced products.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the chloro and thiophene groups.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-tert-butylbenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-tert-butylbenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disruption of Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide
- 4-tert-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide
- 4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide
Uniqueness
N-(4-tert-butylbenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the chloro substituent and the dioxidotetrahydrothiophenyl moiety differentiates it from other similar compounds, potentially leading to unique biological activities and industrial applications.
Properties
Molecular Formula |
C22H26ClNO3S |
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Molecular Weight |
420.0 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-3-chloro-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C22H26ClNO3S/c1-22(2,3)18-9-7-16(8-10-18)14-24(20-11-12-28(26,27)15-20)21(25)17-5-4-6-19(23)13-17/h4-10,13,20H,11-12,14-15H2,1-3H3 |
InChI Key |
WEJYNHKDOJZENJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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